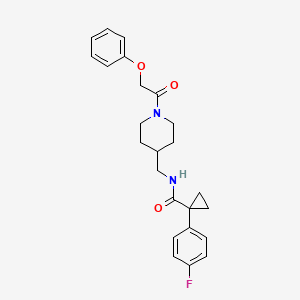
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from readily available materials. In the case of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a high-yield synthetic method was established, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. This process included nucleophilic substitution reactions and ester hydrolysis, resulting in a total yield of 48.8% . Similarly, the synthesis of related compounds, such as the aromatic diamine used for polyamide production, involved a two-step process from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . These methods highlight the importance of selecting appropriate starting materials and reaction pathways to achieve the desired end products efficiently.
Molecular Structure Analysis
The molecular structure of the target compound is crucial for its properties and potential applications. In the case of the synthesized N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, its structure was confirmed using 1H NMR and MS spectrum . The presence of the fluorophenyl group is a common feature in related compounds, such as those derived from triazine heterocycles, which are essential for high potency and selectivity in enzyme inhibition . The molecular structure, particularly the arrangement of functional groups, plays a significant role in the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the triazine heterocycle in the piperidine-4-carboxamide inhibitors is critical for their role as soluble epoxide hydrolase inhibitors . The fluorophenyl group, as seen in the synthesized N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, is known for its influence on the pharmacokinetic properties of drugs, such as reducing clearance and improving oral exposure . Understanding the chemical reactions these compounds can undergo is essential for their application in drug development and other fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, thermal stability, and dielectric constants, are determined by its molecular structure. For example, the fluorinated polyamides derived from an aromatic diamine exhibited outstanding solubility in various solvents, low water absorption, and high thermal stability, making them suitable for microelectronic applications . These properties are crucial for the practical use of the compounds and must be carefully analyzed to ensure they meet the requirements of their intended applications.
科学的研究の応用
PET Imaging and Neuroreceptor Quantification
Compounds structurally similar to "1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide" have been explored in the context of Positron Emission Tomography (PET) imaging, particularly for quantifying neuroreceptors such as serotonin 1A (5-HT1A) receptors. Studies involving fluorine-18 labeled compounds, such as 18F-Mefway and 18F-FCWAY, have demonstrated their potential in neuroimaging and quantification of 5-HT1A receptors in humans, providing valuable insights into neuropsychiatric disorders (Choi et al., 2015).
Kinase Inhibition for Cancer Therapy
Research into kinase inhibitors for cancer therapy has identified compounds with structural similarities to "this compound" as potent and selective Met kinase inhibitors. These compounds, such as BMS-777607, have shown promising results in preclinical models, including complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, and have advanced to phase I clinical trials (Schroeder et al., 2009).
Development of Novel PET Radioligands
The development of novel PET radioligands for neuroreceptor imaging has led to the synthesis of fluorine-18 labeled compounds targeting 5-HT1A receptors. These radioligands, designed based on the structure of WAY 100635 and its derivatives, have been evaluated for their biological properties in animal models, providing a basis for improved in vivo quantification of receptor distribution in various neurological conditions (Lang et al., 1999).
Antimicrobial and Anticancer Compounds
Research into antimicrobial and anticancer compounds has identified structures related to "this compound" with significant biological activity. For instance, spiro-piperidin-4-ones have been synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, with some compounds demonstrating potent antimicrobial properties and potential as new therapeutic agents (Kumar et al., 2008).
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQEUZEUNHMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

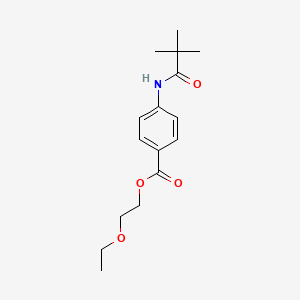

methanone](/img/structure/B2532928.png)
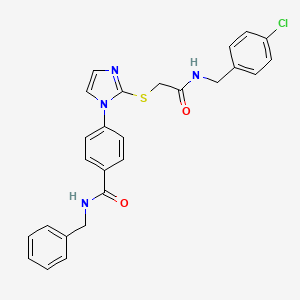
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
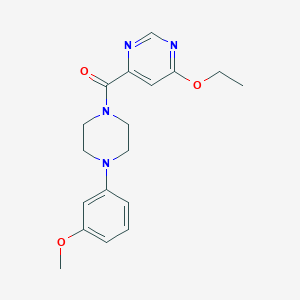


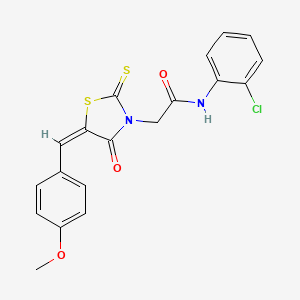

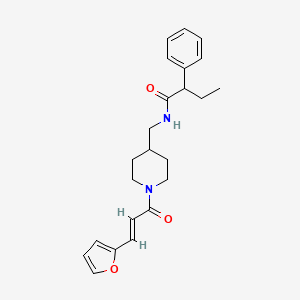
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
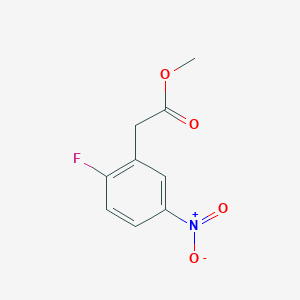
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)